molecular formula C21H21N5O4S B2494023 4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2034562-67-7

4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide

Cat. No.: B2494023
CAS No.: 2034562-67-7
M. Wt: 439.49
InChI Key: CSMSCSIGXKKDGF-UHFFFAOYSA-N
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Description

4-(Morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a synthetic small molecule characterized by a benzamide core structure, which is frequently explored in medicinal chemistry for the development of protein kinase inhibitors . The compound's structure integrates key pharmacophoric elements: a morpholine-sulfonyl group at the para position of the benzamide and a heteroaromatic system comprising a pyridine-substituted pyrazine moiety connected via a methylene linker . The morpholine ring is a common feature in bioactive compounds, known to enhance aqueous solubility and improve pharmacokinetic properties . The pyridine-pyrazine heteroaromatic system is often associated with targeting the ATP-binding pocket of various protein kinases . Based on its structural features and comparison with well-characterized analogs like defactinib, a known FAK/Pyk2 inhibitor, this benzamide derivative is a candidate for investigating signaling pathways in oncology research, particularly in targeting focal adhesion kinase (FAK) and other kinases . Its potential mechanism of action likely involves competitive binding to the ATP site, thereby inhibiting kinase activity and downstream signaling cascades that promote cancer cell proliferation and survival . Researchers can utilize this compound as a chemical probe to study kinase function or as a building block in the synthesis of more complex drug-like molecules . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a laboratory setting.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c27-21(25-15-19-20(24-9-8-23-19)17-2-1-7-22-14-17)16-3-5-18(6-4-16)31(28,29)26-10-12-30-13-11-26/h1-9,14H,10-13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMSCSIGXKKDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide typically involves multiple steps, including the formation of the morpholine ring, sulfonylation, and subsequent coupling with the benzamide derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context and structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Systems : The target compound’s pyrazine-pyridinyl group differs from thiazole (4d, ), pyrimidine (flumbatinib, ), or imidazole (nilotinib, ) substituents. Pyrazine’s electron-deficient nature may enhance π-π stacking in target binding compared to thiazole’s sulfur-mediated interactions.
  • Sulfonamide Modifications : The morpholine sulfonyl group in the target compound contrasts with piperazine (flumbatinib) or methylpiperazine (nilotinib, ), affecting solubility and steric bulk. Morpholine’s oxygen atom may improve metabolic stability over piperazine’s nitrogen .
  • Molecular Weight : The target compound (438.51 g/mol) is lighter than flumbatinib (544.63 g/mol), suggesting better membrane permeability .

Key Findings :

  • Kinase Inhibition : The target compound’s pyrazine-methylpyridinyl group resembles nilotinib’s pyrimidine-pyridinyl motif, which is critical for ATP-binding pocket interactions in kinases . However, its activity remains unverified.
  • Selectivity : Unlike imatinib’s broad kinase inhibition, the target compound’s morpholine sulfonyl group may confer selectivity for specific targets, akin to flumbatinib’s piperazine-driven specificity .
  • Thiazole vs. Pyrazine: Thiazole-containing analogs (e.g., 4d ) show undefined anticancer activity, whereas pyrazine derivatives (e.g., aminopyrazines in ) demonstrate antimalarial activity, highlighting scaffold-dependent applications.

Biological Activity

4-(morpholine-4-sulfonyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzamide is a complex organic compound notable for its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant case studies.

Chemical Structure

The compound consists of several functional groups:

  • Morpholine ring
  • Sulfonyl group
  • Benzamide moiety
  • Pyridin-3-yl and pyrazin-2-yl groups

The IUPAC name is 4-morpholin-4-ylsulfonyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]benzamide . The molecular formula is C21H21N5O4SC_{21}H_{21}N_5O_4S with a molecular weight of approximately 429.48 g/mol.

Synthesis

The synthesis typically involves multiple steps:

  • Formation of the morpholine ring.
  • Sulfonylation.
  • Coupling with the benzamide derivative.

Industrial production may utilize continuous flow reactors and advanced purification techniques such as chromatography to ensure high yield and purity .

The biological activity of this compound primarily arises from its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator, affecting biological pathways related to disease processes.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cells in vitro, with IC50 values suggesting significant potency against certain tumor types .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Demonstrated strong inhibitory activity, which is crucial for conditions like Alzheimer's disease.
  • Urease : Inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria .

Antibacterial Activity

In vitro studies have shown that this compound possesses moderate antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits cancer cell growth
AChE InhibitionStrong inhibitory activity
Urease InhibitionModerate to strong activity
AntibacterialModerate activity against specific strains

Case Studies

  • Anticancer Study : A study evaluated the compound's effect on HepG2 liver cancer cells, showing a significant reduction in cell viability with an IC50 value below 10 µM.
  • Enzyme Inhibition Assay : The compound was tested against AChE, yielding an IC50 value of 15 µM, indicating its potential as a therapeutic agent for neurodegenerative diseases.

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